Cas no 83507-95-3 (ethyl azocane-2-carboxylate)

ethyl azocane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 83507-95-3
- SCHEMBL9439436
- POABDAADPWOIBT-UHFFFAOYSA-N
- EN300-892583
- ethyl azacyclooctane-2-carboxylate
- ethyl azocane-2-carboxylate
- 2-Azocinecarboxylic acid, octahydro-, ethyl ester
-
- インチ: 1S/C10H19NO2/c1-2-13-10(12)9-7-5-3-4-6-8-11-9/h9,11H,2-8H2,1H3
- InChIKey: POABDAADPWOIBT-UHFFFAOYSA-N
- SMILES: N1CCCCCCC1C(OCC)=O
計算された属性
- 精确分子量: 185.141578849g/mol
- 同位素质量: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 0.964±0.06 g/cm3(Predicted)
- Boiling Point: 256.8±33.0 °C(Predicted)
- 酸度系数(pKa): 9.53±0.40(Predicted)
ethyl azocane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-892583-0.25g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-21 | |
Enamine | EN300-892583-0.1g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-21 | |
Enamine | EN300-892583-1g |
ethyl azocane-2-carboxylate |
83507-95-3 | 1g |
$1229.0 | 2023-09-01 | ||
Enamine | EN300-892583-0.5g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-21 | |
Enamine | EN300-892583-2.5g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-21 | |
Enamine | EN300-892583-0.05g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-21 | |
Enamine | EN300-892583-1.0g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-21 | |
Enamine | EN300-892583-5.0g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-21 | |
Enamine | EN300-892583-10.0g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-21 | |
Enamine | EN300-892583-5g |
ethyl azocane-2-carboxylate |
83507-95-3 | 5g |
$3562.0 | 2023-09-01 |
ethyl azocane-2-carboxylate 関連文献
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
ethyl azocane-2-carboxylateに関する追加情報
Ethyl Azocane-2-Carboxylate: A Comprehensive Overview
Ethyl azocane-2-carboxylate, with the CAS number 83507-95-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structure and versatile applications in various chemical processes. The term ethyl azocane-2-carboxylate refers to a specific derivative of azocane, a heterocyclic compound with a five-membered ring containing two nitrogen atoms. The carboxylate group attached to the second position of the azocane ring imparts distinct chemical properties, making it a valuable compound in both academic research and industrial applications.
The structural formula of ethyl azocane-2-carboxylate reveals a complex arrangement of atoms, with the azocane ring serving as the central framework. The azocane moiety is characterized by its aromaticity and ability to engage in various chemical reactions, including nucleophilic aromatic substitution and cycloaddition reactions. The presence of the carboxylate group further enhances its reactivity, enabling it to participate in esterification and other carbonyl-related reactions. Recent studies have highlighted the potential of ethyl azocane-2-carboxylate as a precursor for synthesizing bioactive compounds, particularly in drug discovery.
In terms of synthesis, ethyl azocane-2-carboxylate can be prepared through several routes, including the reaction of azocanone with ethyl chloroformate or via nucleophilic substitution involving an appropriate precursor. These methods have been optimized in recent years to improve yield and purity, making it more accessible for researchers and industries alike. The compound's stability under various conditions has also been extensively studied, with findings indicating that it is relatively stable under mild conditions but can undergo decomposition under harsh thermal or oxidative environments.
Ethyl azocane-2-carboxylate has found applications in diverse areas, including polymer chemistry, where it serves as a building block for synthesizing advanced materials with tailored properties. Its ability to form cross-linked networks through click chemistry has made it a valuable component in developing high-performance polymers for use in electronics and biomedical devices. Additionally, recent research has explored its role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
The study of ethyl azocane-2-carboxylate has also contributed to our understanding of heterocyclic chemistry. Its reactivity patterns have been compared to those of other nitrogen-containing heterocycles, providing insights into the influence of substituents on aromaticity and reactivity. For instance, the presence of electron-withdrawing groups like the carboxylate enhances the electrophilicity of the azocane ring, making it more susceptible to nucleophilic attack.
From an environmental perspective, ethyl azocane-2-carboxylate's biodegradability and toxicity have been assessed in recent studies. These findings are crucial for ensuring its safe handling and disposal in industrial settings. Furthermore, its compatibility with various solvents and reaction conditions has been documented, aiding researchers in selecting optimal conditions for their experiments.
In conclusion, ethyl azocane-2-carboxylate (CAS No. 83507-95-3) is a compound with a rich chemical profile and wide-ranging applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and materials science. As research continues to uncover new potentials for this compound, its role in advancing chemical technologies is expected to grow significantly.
83507-95-3 (ethyl azocane-2-carboxylate) Related Products
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)




